
tert-Butyl 1H-indol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1H-indol-2-ylcarbamate, also known as tert-butyl (1H-indol-2-yl)carbamate, is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 1H-indol-2-ylcarbamate can be synthesized through several methods. One common method involves the reaction of indole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl (1H-indol-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1H-indol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 1H-indol-2-ylcarbamate exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that this compound can inhibit certain enzymes involved in cancer pathways, potentially modulating immune responses through the stimulator of interferon genes (STING) pathway. This interaction is crucial for innate immunity and could lead to novel cancer therapies.
- Enzyme Modulation : The compound has been shown to modulate enzyme activities by inhibiting specific proteases. This inhibition occurs through binding to the active site of the enzyme, preventing substrate access and subsequent catalysis.
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects, and this compound is no exception. It exhibits activity against various bacterial strains by disrupting their metabolic processes.
Medicinal Chemistry
This compound serves as a scaffold in drug development due to its unique structural features that allow interaction with various biological targets. Its potential applications include:
- Drug Development : As a precursor to other indole-based molecules, it can be modified to enhance biological activity or target specificity. This makes it valuable in developing new therapeutic agents.
Biochemical Studies
The compound is used in biochemical studies to explore its interactions with proteins involved in signaling pathways associated with immune responses. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to elucidate binding affinities and kinetics.
Mechanism of Action
The mechanism by which tert-butyl 1H-indol-2-ylcarbamate exerts its effects involves interactions with various molecular targets. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved depend on the context of its use, such as its role in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1H-indol-3-yl)carbamate
- tert-Butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate
Uniqueness
tert-Butyl 1H-indol-2-ylcarbamate is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specific applications in research and industry.
Biological Activity
tert-Butyl 1H-indol-2-ylcarbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of indole-2-carboxylic acid with tert-butyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out in dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Chemical Structure:
- Molecular Formula: C12H16N2O2
- Molecular Weight: 220.27 g/mol
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various cellular processes. Its indole structure is associated with a range of pharmacological effects, including:
- Anticancer Activity: Indole derivatives are known for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that compounds related to this compound can target specific pathways involved in cancer progression.
- Antimicrobial Properties: The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
The mechanism by which this compound exerts its effects involves interactions with multiple molecular targets:
- Enzyme Inhibition: The compound may inhibit proteases and other enzymes critical for cellular function, thereby disrupting metabolic pathways.
- Receptor Interaction: It can interact with receptor proteins, influencing signal transduction pathways that regulate cell growth and survival.
Case Studies and Experimental Results
-
Anticancer Studies:
- A study examined the effect of this compound on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
-
Antimicrobial Activity:
- In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be comparable to standard antibiotics.
- Anti-inflammatory Effects:
Comparative Table of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(1H-indol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-11-8-9-6-4-5-7-10(9)14-11/h4-8,14H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBPWHKOKZZKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.